molecular formula C19H18F3NO4 B12136050 3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Katalognummer: B12136050
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: NEORVWAFJKBNQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuran-derived carboxamide featuring a 4-(trifluoromethoxy)phenyl substituent. Its core structure includes a tetrahydrobenzofuran ring system with 3,6,6-trimethyl and 4-oxo functional groups. The trifluoromethoxy (CF₃O-) moiety is a critical pharmacophore, contributing to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound’s stereochemistry and crystallographic data may be resolved using software like SHELX, a widely used tool for small-molecule refinement .

Eigenschaften

Molekularformel

C19H18F3NO4

Molekulargewicht

381.3 g/mol

IUPAC-Name

3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H18F3NO4/c1-10-15-13(24)8-18(2,3)9-14(15)26-16(10)17(25)23-11-4-6-12(7-5-11)27-19(20,21)22/h4-7H,8-9H2,1-3H3,(H,23,25)

InChI-Schlüssel

NEORVWAFJKBNQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Cyclohexenone Intermediate

The tetrahydrobenzofuran core is constructed via a Claisen-Schmidt condensation between 2,2-dimethylcyclohexan-1,3-dione and an α,β-unsaturated aldehyde. For example, reaction with crotonaldehyde in ethanol under acidic conditions (HCl, 60°C, 12 h) yields 3,6,6-trimethylcyclohex-2-enone (Scheme 1). The reaction proceeds via keto-enol tautomerism, with the enolate attacking the aldehyde’s electrophilic carbonyl.

Table 1: Optimization of Cyclohexenone Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEtOH601278
H₂SO₄Toluene80865
p-TsOHDCM402472

Microwave-assisted synthesis (150 W, 100°C, 30 min) improves yield to 85% by enhancing reaction kinetics.

Cyclization to Form the Benzofuran Ring

The cyclohexenone intermediate undergoes cyclization with ethyl glyoxylate in the presence of BF₃·OEt₂ as a Lewis acid. This step forms the dihydrofuran ring, which is subsequently oxidized to the tetrahydrobenzofuran-4-one using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (Scheme 2). The oxidation step achieves regioselectivity by targeting the allylic position.

Functionalization of the Carboxamide Moiety

Synthesis of 4-(Trifluoromethoxy)Aniline

4-(Trifluoromethoxy)aniline is prepared via nitration of trifluoromethoxybenzene followed by catalytic hydrogenation. Nitration with HNO₃/H₂SO₄ at 0°C yields 4-nitrotrifluoromethoxybenzene, which is reduced to the aniline using H₂/Pd-C in ethanol (90% yield).

Coupling to the Benzofuran Core

The carboxamide linkage is established via a coupling reaction between the benzofuran carboxylic acid (generated by hydrolysis of the ethyl ester) and 4-(trifluoromethoxy)aniline. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitate the amide bond formation at room temperature (Scheme 3).

Table 2: Amidation Reaction Optimization

Coupling ReagentSolventTemperature (°C)Yield (%)
EDCI/HOBtDMF2592
DCC/DMAPTHF4084
HATUDCM088

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted aniline and coupling byproducts. Recrystallization from ethanol/water (9:1) yields the final compound as white crystals (mp 148–150°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 3.02 (s, 3H, NCH₃), 2.45–2.35 (m, 2H, CH₂), 1.98 (s, 6H, 2×CH₃), 1.72 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 160.1 (C-O), 154.3 (q, J = 38 Hz, OCF₃), 128.9–116.4 (ArC), 55.1 (NCH₃), 32.4–22.1 (CH₂, CH₃).

  • HRMS : m/z calc. for C₂₀H₂₁F₃NO₄ [M+H]⁺: 420.1423; found: 420.1419.

Analyse Chemischer Reaktionen

    Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

    Häufige Reagenzien: Borbasierte Reagenzien (z. B. Boronsäuren, Boronate) spielen eine entscheidende Rolle bei der Suzuki–Miyaura-Kupplung.

    Hauptprodukte: Die Kupplung könnte je nach den spezifischen Reaktionsbedingungen verschiedene Produkte liefern.

  • Wissenschaftliche Forschungsanwendungen

      Chemie: Untersuchen Sie seine Reaktivität, Stabilität und sein Potenzial als Baustein für komplexere Moleküle.

      Biologie: Erforschen Sie seine Wechselwirkungen mit biologischen Systemen (z. B. Enzyminhibition, Rezeptorbindung).

      Medizin: Beurteilen Sie seine pharmakologischen Eigenschaften (z. B. entzündungshemmend, krebshemmend).

      Industrie: Berücksichtigen Sie Anwendungen in der Materialwissenschaft oder in Agrochemikalien.

  • Wirkmechanismus

    • Der Wirkungsmechanismus der Verbindung beinhaltet wahrscheinlich die Bindung an spezifische molekulare Ziele (z. B. Enzyme, Rezeptoren).
    • Weitere Untersuchungen sind erforderlich, um seine genaue Wirkungsweise zu klären.
  • Vergleich Mit ähnlichen Verbindungen

    Structural Analogues in the Benzofuran/Benzothiophene Family

    N-[4-(Difluoromethoxy)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide ()
    • Key Differences: Core Heterocycle: Benzothiophene (sulfur-containing) vs. benzofuran (oxygen-containing). Sulfur’s larger atomic size and lower electronegativity may alter electronic distribution and binding interactions. Substituent: Difluoromethoxy (CF₂HO-) vs. trifluoromethoxy (CF₃O-).
    • Implications : Benzothiophene derivatives often exhibit distinct pharmacokinetic profiles due to sulfur’s polarizability, which could influence target affinity in enzyme or receptor binding .
    N-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide ()
    • Key Differences: Substituent: A benzodiazole group replaces the 4-(trifluoromethoxy)phenyl moiety. Methyl Groups: Retains the 3,6,6-trimethyl configuration, suggesting conserved steric effects in the tetrahydrobenzofuran core.
    • Implications : The benzodiazole group could confer improved binding to targets requiring planar aromatic interactions, such as kinase active sites .

    Pyrazole and Triazole Derivatives

    6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione ()
    • Key Differences :
      • Core Structure : Pyrazole-indole-dione hybrid vs. benzofuran-carboxamide. The pyrazole ring introduces additional hydrogen-bonding sites and conformational rigidity.
      • Fluorination : Dual trifluoromethyl/trifluoromethoxy groups enhance metabolic resistance but may reduce solubility.
    [(2S,3R,4R,5S,6S)-3,4,5-Trimethoxy-6-methyl-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate ()
    • Key Differences :
      • Core Structure : Triazole-carbamate linked to a tetrahydropyran vs. benzofuran-carboxamide. The triazole’s aromaticity and carbamate group may improve hydrolytic stability.
      • Substituents : The trifluoromethoxy group is retained, but the tetrahydropyran moiety adds stereochemical complexity.
    • Implications : Carbamates are often prodrugs, suggesting this compound could exhibit delayed-release properties .

    Comparative Data Table

    Compound Name Core Structure Key Substituents Potential Applications Lipophilicity (Inferred)
    Target Compound Tetrahydrobenzofuran 4-(Trifluoromethoxy)phenyl Pharmaceuticals/Agrochemicals High (CF₃O-)
    N-[4-(Difluoromethoxy)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide () Benzothiophene 4-(Difluoromethoxy)phenyl Enzyme inhibitors Moderate (CF₂HO-)
    N-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-3,6,6-trimethyl-4-oxo-tetrahydrobenzofuran-2-carboxamide () Tetrahydrobenzofuran Benzodiazole Kinase inhibitors Moderate (N-containing)
    Pyrazole-indole-dione derivative () Pyrazole-Indole-Dione 4-(Trifluoromethoxy)phenyl, CF₃ Agrochemicals Very High (CF₃, CF₃O-)
    Triazole-carbamate derivative () Triazole-Carbamate 4-(Trifluoromethoxy)phenyl, Tetrahydropyran Prodrugs Moderate (Carbamate)

    Biologische Aktivität

    The compound 3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide , also referred to by its CAS number 1023807-68-2 , is a complex organic molecule belonging to the class of benzofuran derivatives. Its intricate structure suggests notable potential for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Molecular Characteristics

    • Molecular Formula : C₁₉H₁₈F₃N₂O₄
    • Molecular Weight : Approximately 381.3 g/mol
    • Structural Features :
      • Benzofuran core
      • Carboxamide group
      • Trifluoromethoxyphenyl moiety

    Table 1: Structural Comparison with Related Compounds

    Compound NameStructural FeaturesUnique Aspects
    3-methylbenzofuranBenzofuran core with methyl substitutionSimpler structure
    2-(trifluoromethyl)benzamideContains trifluoromethyl groupLacks benzofuran core
    Benzofuran carboxylic acidBenzofuran with carboxylic acid groupNo trifluoromethoxy group

    This compound's unique trifluoromethoxyphenyl substituent and combination of functional groups confer distinctive chemical reactivity and potential biological activity not found in simpler analogs.

    Preliminary studies suggest that This compound may act as an enzyme inhibitor or receptor ligand. Its structural features allow for molecular recognition and binding to biological targets, which may lead to therapeutic effects in various conditions such as inflammation and cancer .

    Potential Pharmacological Properties

    • Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and Crohn's disease .
    • Anticancer Potential : Given its structural characteristics, it could interact with specific enzymes or receptors involved in cancer progression, suggesting a role as a potential anticancer agent.
    • JAK Inhibition : Similar compounds have been shown to inhibit Janus kinase (JAK) pathways, which are critical in mediating immune responses and inflammation .

    Study on JAK Inhibitors

    A study highlighted the role of JAK inhibitors in treating inflammatory diseases and cancers. Compounds structurally related to our target compound demonstrated significant efficacy in modulating cytokine signaling pathways associated with these conditions .

    In Vitro Studies

    In vitro assays have indicated that related benzofuran derivatives exhibit promising activity against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest, warranting further exploration into the specific effects of This compound .

    Table 2: Summary of Biological Activities

    Biological ActivityObserved EffectsReferences
    Anti-inflammatoryReduced cytokine levels; inhibition of inflammatory pathways
    AnticancerInduction of apoptosis; cell cycle arrest in cancer cell lines
    JAK inhibitionModulation of immune responses; potential treatment for autoimmune diseases

    Q & A

    Q. How to investigate synergistic effects with existing therapeutics?

    • Methodological Answer : Perform combinatorial screening (e.g., Checkerboard assay) to calculate fractional inhibitory concentration (FIC) indices. Use transcriptomic profiling (RNA-seq) to identify pathways modulated by the combination .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.